
trans-1,2-Cyclohexanedicarboxylic acid
概要
説明
trans-1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid derivative with a cyclohexane backbone. It is a structural isomer of cis-1,2-cyclohexanedicarboxylic acid and has distinct chemical and physical properties due to the trans arrangement of its carboxylic acid groups.
Synthesis Analysis
The synthesis of this compound derivatives has been explored for various applications. For instance, hydroxamic derivatives of this compound have been synthesized and evaluated as angiotensin converting enzyme inhibitors, showing significant inhibitory activity . Additionally, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a derivative of this compound, has been synthesized through a one-pot procedure involving cyclization, amide formation, and Hofmann-type degradation .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied extensively. NMR spectroscopy and density functional theory calculations have revealed the conformational preferences of this compound in different solvents and ionization states . The trans isomer tends to adopt a diequatorial conformation, which can be influenced by the medium and ionization state .
Chemical Reactions Analysis
This compound derivatives undergo various chemical reactions. For example, the conversion of these derivatives into dianions with strong bases leads to dramatic conformational changes, which can be utilized for pH-induced conformational switching . The amine-nitrous acid reaction of trans-2-aminocyclohexanecarboxylic acid derivatives has been examined, confirming the consistency of optical rotations with the starting amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its stereochemistry. The cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid, a related compound, has been shown to affect the properties of polyesters, with the trans isomer contributing to a thermodynamically controlled equilibrium in various states . The role of cis-1,4-cyclohexanedicarboxylic acid in regulating the structure and properties of a related copolymer has also been explored, demonstrating its impact on thermal, tensile, and elastic properties .
科学的研究の応用
Conformational Control and pH-Triggered Switching
Trans-1,2-cyclohexanedicarboxylic acid derivatives, when converted into dianions by strong bases, exhibit significant conformational changes. This attribute allows these derivatives to be utilized for pH-induced conformational switching, useful in various biochemical and chemical engineering applications. The conformational energy changes upon protonation are about 10 kJ/mol, indicating substantial structural responsiveness to pH changes (Samoshin et al., 1996).
Synthesis Optimization
Optimizing the synthetic process of (1R,2R)-(-) trans-Cyclohexanedicarboxylic acid has been a subject of research. The optimal conditions include using sulfuric acid as a catalyst, maintaining a reaction temperature above 120 ℃, and a reaction time of 12 hours. Under these conditions, the yield of this compound is approximately 80% with a purity of 99.3%. This research is crucial for industrial-scale synthesis and potential applications in material science and organic chemistry (Yang Chang-a, 2013).
Building Block for Helical β-Peptides
Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from trans-cyclohexane-1,2-dicarboxylic acid, is an important building block for helical β-peptides. The simple one-pot procedure for obtaining this amino acid demonstrates its potential in peptide synthesis and pharmaceutical applications (Berkessel et al., 2002).
Optical Rotatory Properties and Polymer Synthesis
This compound and its ester derivatives have been studied for their conformational preferences and optical rotatory properties. This research has implications for the synthesis of stereoregular polymers, like poly[ethylene-(+)-trans-1,2-cyclohexane dicarboxylate], which have applications in advanced material sciences and optoelectronics (Overberger et al., 2007).
Safety and Hazards
将来の方向性
The future directions of research on trans-1,2-Cyclohexanedicarboxylic acid could involve further investigation of its thermodynamic and molecular self-assembly mechanism . Additionally, more research could be conducted to explore its potential applications in the treatment of osteoarthritis .
Relevant Papers
作用機序
Target of Action
This compound is primarily used as a building block in organic synthesis
Mode of Action
As a chemical compound used in organic synthesis, its interaction with biological targets would depend on the specific context of its use .
Biochemical Pathways
As a compound used in organic synthesis, it is primarily involved in chemical reactions rather than biological pathways .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability and pharmacokinetic profile would depend on the specific context of its use .
Result of Action
As a compound used in organic synthesis, its effects would be primarily chemical rather than biological .
Action Environment
The action, efficacy, and stability of (1R,2R)-Cyclohexane-1,2-Dicarboxylic Acid can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which this compound is involved .
特性
IUPAC Name |
(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239842 | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2305-32-0, 845713-34-0, 46022-05-3 | |
| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trans-1,2-cyclohexanedicarboxylic acid?
A1: The molecular formula of this compound is C8H12O4, and its molecular weight is 172.18 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Several spectroscopic techniques are employed to characterize this compound, including: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides information on the structure and conformation of the molecule. [, , , ]* FTIR (Fourier Transform Infrared) Spectroscopy: Identifies functional groups and characterizes hydrogen bonding interactions. [, ]* Mass Spectrometry: Analyzes fragmentation patterns for structural elucidation and differentiation of isomers. [, , ]* Circular Dichroism (CD) Spectroscopy: Studies the conformational preferences, particularly in chiral derivatives and polymers. [, , ]
Q3: What is the significance of the trans configuration in this compound?
A3: The trans configuration significantly influences the molecule's conformational preferences and its ability to form specific intermolecular interactions, such as hydrogen bonds. [, , , ] These factors impact its reactivity, complexation behavior, and applications.
Q4: What is the typical conformation of the cyclohexane ring in this compound?
A4: The cyclohexane ring in this compound predominantly adopts the chair conformation with the two carboxylic acid groups in equatorial positions to minimize steric hindrance. [, , ]
Q5: How does the conformation of this compound influence its reactivity?
A5: The conformational preference for the equatorial orientation of the carboxylic acid groups affects the accessibility and reactivity of these functional groups in chemical reactions and complex formation. [, ]
Q6: How can enantiomerically pure this compound be obtained?
A6: Enantiomerically pure this compound can be obtained by resolving the commercially available racemic mixture. This separation is typically achieved by:
- Formation of diastereomeric salts: Utilizing chiral resolving agents like (R)- or (S)-1-phenethylamine allows for the selective crystallization and separation of diastereomeric salts, leading to enantiomerically enriched diacids. [, , , ]
Q7: What are some important applications of this compound?
A7: This compound serves as a valuable building block in various fields, including:
- Synthesis of β-peptides: Particularly enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from this compound, is crucial for constructing helical β-peptides with potential applications in medicinal chemistry and materials science. []
- Coordination polymers: The dicarboxylic acid functionalities can coordinate to metal ions, leading to diverse coordination polymers with potential applications in catalysis, gas storage, and sensing. [, , , , ]
- Supramolecular chemistry: The ability to form hydrogen bonds makes this compound and its derivatives attractive for designing supramolecular assemblies with controlled structures and properties. [, ]
Q8: What is the role of this compound in the synthesis of polyamides?
A8: It can act as a diacid monomer in polycondensation reactions to yield polyamides. The rigidity and conformational preferences of the cyclohexane ring impart specific properties to the resulting polymers. [, , ]
Q9: How does the structure of the diamine used in polyamide synthesis with this compound influence the polymer's properties?
A9: The structure of the diamine significantly impacts the polymer's properties. For example, using trans-2,5-dimethylpiperazine results in polyamides with different conformational properties compared to those obtained with piperazine. [, ]
Q10: What challenges are associated with the use of this compound in polyamide synthesis via the phosphite amide procedure?
A10: The phosphite amide method, while offering an alternative route to polyamides, can lead to racemization of optically active diacids like this compound, resulting in polymers with lower optical rotations compared to those obtained using dicarboxylic acid chlorides. []
Q11: How does the chirality of this compound impact its coordination complexes with uranyl ions?
A11: Using the enantiopure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid can lead to the formation of homochiral uranyl coordination polymers with helical structures, while the racemic mixture can result in different architectures or racemic conglomerates. [, ]
Q12: What interesting structural motifs are observed in uranyl complexes with this compound?
A12: Uranyl complexes with this ligand exhibit various intriguing structural motifs, including:
- Tetranuclear, pseudotetrahedral [(UO2)4(chdc)6]4- cage motifs: These cages, assembled through bridging counterions, are significant as they offer a new approach to constructing such structures by leveraging the unique coordination geometry of uranyl ions. [, ]
- Two-dimensional (2D) assemblies with different topologies: These topologies, such as the Cairo pentagonal tiling and hnb topology, highlight the versatility of this ligand in generating diverse architectures. []
- One-dimensional (1D) helical polymers: The formation of these helical structures showcases the potential for generating chiral materials from uranyl complexes with this ligand. []
Q13: What role do alkali metal cations and crown ethers play in uranyl complexes with this compound?
A13: Alkali metal cations, often coordinated by crown ethers, can act as structure-directing agents, influencing the dimensionality and topology of the resulting uranyl-organic frameworks. [] They can also act as counterions, stabilizing the charged uranyl-carboxylate networks.
Q14: How does the presence of [Ni(cyclam)]2+ or [Ni(R,S-Me6cyclam)]2+ cations influence the structures of uranyl complexes with cis- and trans-1,2-cyclohexanedicarboxylates?
A14: These macrocyclic NiII complexes can act as either:
- Linkers: Axially coordinating to carboxylate groups from uranyl-dicarboxylate units, thus extending the dimensionality of the structures. []
- Counterions: Residing within the cavities or channels of uranyl-organic frameworks, providing charge balance and influencing the overall packing arrangement. []
Q15: Can this compound form supramolecular assemblies through hydrogen bonding?
A15: Yes, this compound and its derivatives readily engage in hydrogen bonding interactions, leading to diverse supramolecular architectures like:
- Molecular ladders: Formed through hydrogen-bonded chains of alternating acid and base molecules. []
- Sheets: Generated by extended hydrogen bonding networks between the carboxylic acid groups. []
- Host-guest complexes: Formed when the diacid acts as a host molecule, encapsulating guest molecules within its cavity through hydrogen bonding. []
Q16: What is the role of this compound in ruthenium-catalyzed C(sp3)-H α-alkylation reactions?
A16: It can act as a crucial additive in ruthenium-catalyzed C(sp3)-H α-alkylation reactions of cyclic amines, significantly influencing:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
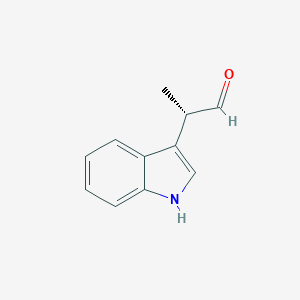

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)

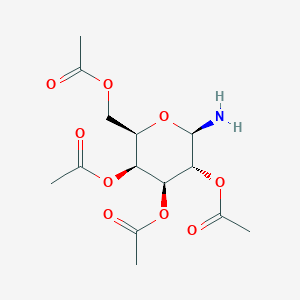
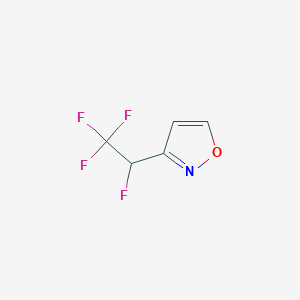
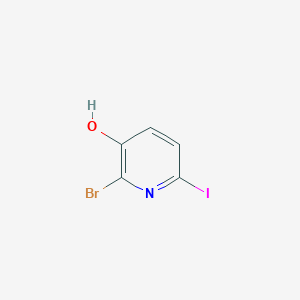
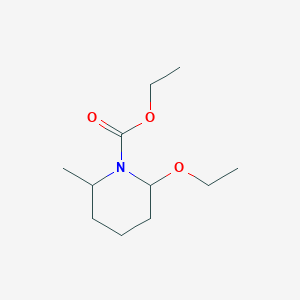
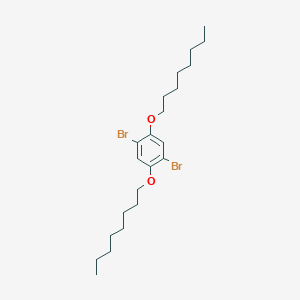
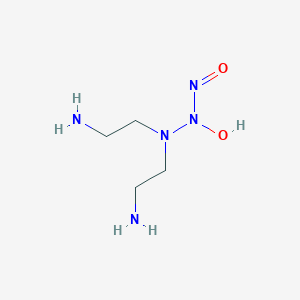

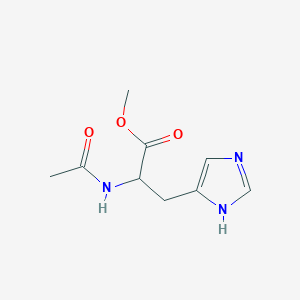
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)